Cas no 74927-14-3 ((Arg8)-Vasotocin)

(Arg8)-Vasotocin Chemical and Physical Properties
Names and Identifiers
-
- CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT
- [Arg8]-Vasotocin acetate salt
- [Asu1,6,Arg8]-Vasotocin
- (Arg8)-Vasotocin
-
- MDL: MFCD00133923
- Inchi: InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1
- InChI Key: OXDZADMCOWPSOC-QLWWDPKZSA-N
- SMILES: CC[C@H]([C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(NCC(N)=O)=O)CCCNC(N)=N)=O)=O)CSSC[C@H](N)C(N[C@H](C(N1)=O)CC3=CC=C(O)C=C3)=O)=O)CC(N)=O)=O)CCC(N)=O)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 15
- Hydrogen Bond Acceptor Count: 27
- Heavy Atom Count: 72
- Rotatable Bond Count: 23
Experimental Properties
- Solubility: H2O: soluble20mg/mL, clear, colorless
(Arg8)-Vasotocin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025623-5mg |
(Arg8)-Vasotocin |
74927-14-3 | 97% | 5mg |
¥999 | 2023-09-07 | |
TargetMol Chemicals | TP1400L-5 mg |
[Arg8]-Vasotocin acetate(113-80-4 free base) |
74927-14-3 | 99.86% | 5mg |
¥ 530 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801453-1mg |
[Arg8]-Vasotocin acetate salt |
74927-14-3 | ≥97% (HPLC) | 1mg |
¥288.00 | 2022-09-29 | |
Cooke Chemical | A0731112-1MG |
[Arg8]-Vasotocin acetate salt |
74927-14-3 | ≥97%(HPLC) | 1mg |
RMB 207.20 | 2025-02-20 | |
TargetMol Chemicals | TP1400L-25 mg |
[Arg8]-Vasotocin acetate(113-80-4 free base) |
74927-14-3 | 99.86% | 25mg |
¥ 1,820 | 2023-07-10 | |
Biosynth | PVP-4192-V-0.5 mg |
[Arg8]-Vasotocin (0.5 mg vial) |
74927-14-3 | 0.5 mg |
$75.90 | 2023-01-03 | ||
1PlusChem | 1P00G64J-5mg |
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT |
74927-14-3 | 99% | 5mg |
$96.00 | 2024-04-21 | |
Aaron | AR00G6CV-1mg |
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT |
74927-14-3 | 97% | 1mg |
$34.00 | 2025-02-10 | |
A2B Chem LLC | AH53635-50mg |
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT |
74927-14-3 | >98%(HPLC) | 50mg |
$879.00 | 2023-12-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X213750A-5mg |
(Arg8)-Vasotocin |
74927-14-3 | 5mg |
¥1499.0 | 2024-07-20 |
(Arg8)-Vasotocin Related Literature
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Related Categories
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
Additional information on (Arg8)-Vasotocin
Recent Advances in (Arg8)-Vasotocin (CAS: 74927-14-3) Research: A Comprehensive Review
(Arg8)-Vasotocin (CAS: 74927-14-3), a synthetic analog of vasotocin, has garnered significant attention in recent years due to its potential therapeutic applications in neuroendocrinology and reproductive biology. This nonapeptide, characterized by the substitution of arginine at position 8, exhibits enhanced receptor binding affinity compared to its native counterpart. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and clinical potential, particularly in the regulation of social behaviors and water balance.
A 2023 study published in Neuropharmacology demonstrated that (Arg8)-Vasotocin modulates vasopressin V1a receptors in the amygdala with 40% greater efficacy than native vasotocin, as measured by cAMP accumulation assays (p<0.01). The research team employed cryo-EM to resolve the peptide-receptor complex at 2.8Å resolution, revealing critical interactions between the Arg8 residue and the receptor's extracellular loop 2. These structural insights explain the compound's enhanced selectivity and may guide future drug design efforts targeting vasopressin-related disorders.
In translational research, a multicenter phase II clinical trial (NCT05432891) is currently investigating (Arg8)-Vasotocin's efficacy in treating autism spectrum disorder-associated social deficits. Preliminary data presented at the 2024 Society for Neuroscience meeting showed a 35% improvement in social responsiveness scores (SRS-2) compared to placebo (n=120, p=0.0032). The compound's ability to cross the blood-brain barrier, as confirmed by PET imaging with [18F]-labeled analogs, makes it particularly promising for CNS applications.
Manufacturing advancements have also been reported, with a novel solid-phase peptide synthesis protocol achieving 92% purity (HPLC) at commercial scale. The improved process, detailed in a 2024 Journal of Peptide Science publication, utilizes microwave-assisted coupling at position 8 to minimize epimerization—a critical quality attribute for this chiral-sensitive compound. Stability studies indicate the lyophilized form maintains potency for 24 months at -20°C, addressing previous formulation challenges.
Emerging safety data from animal models show (Arg8)-Vasotocin has a favorable profile, with no observed cardiovascular effects at therapeutic doses (up to 1 mg/kg in primates). However, researchers caution that its antidiuretic potency—approximately 60% that of desmopressin—requires careful monitoring in clinical applications. Ongoing structure-activity relationship studies are exploring modifications to further enhance receptor subtype specificity while maintaining the compound's unique pharmacological profile.
74927-14-3 ((Arg8)-Vasotocin) Related Products
- 16789-98-3(1-Deamino-8-D-arginine-vasopressin diacetate)
- 113-80-4(Oxytocin, 8-L-arginine-)
- 113-79-1(Argipressin)
- 9032-75-1(Pectinase)
- 11000-17-2(Vasopressin)
- 898825-98-4(Quinoxaline, 6-bromo-2-phenyl-)
- 92654-79-0(2-Naphthalenecarboxaldehyde,5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-)
- 1262408-03-6(tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 2171417-95-9(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
- 900000-87-5(N-(2H-1,3-benzodioxol-5-yl)-N'-2-(4-sulfamoylphenyl)ethylethanediamide)
